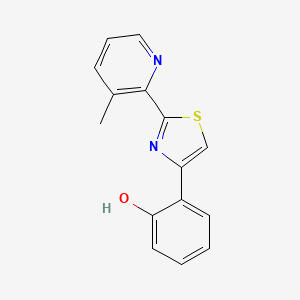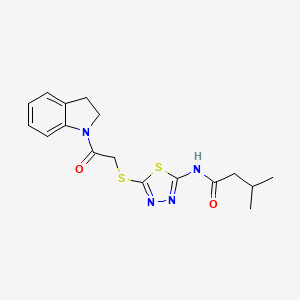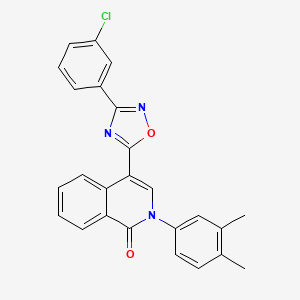
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole, also known as MPT, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. MPT has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is not fully understood. However, studies have shown that 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole exerts its biological effects by modulating various signaling pathways. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has also been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to possess anti-tumor properties by inhibiting cell proliferation and inducing apoptosis.
Advantages and Limitations for Lab Experiments
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation of using 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific signaling pathways.
Future Directions
There are several future directions for the study of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole. One area of research is to investigate the potential therapeutic effects of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole on various diseases such as cancer, diabetes, and Alzheimer's disease. Another area of research is to investigate the mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole in more detail to better understand its effects on various signaling pathways. Additionally, future studies could investigate the potential synergistic effects of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole with other compounds to enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole involves the reaction between 2-acetylthiophene and 2-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction yields 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole as a yellow crystalline solid with a melting point of 223-225°C.
Scientific Research Applications
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been used in various scientific research studies to investigate its potential therapeutic effects on various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
2-[2-(3-methylpyridin-2-yl)-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-8-16-14(10)15-17-12(9-19-15)11-6-2-3-7-13(11)18/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZQLIZKVKPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2458857.png)
![N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2458860.png)
![5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2458861.png)


![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2458866.png)





![1-Benzyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2458876.png)
![5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458877.png)
![3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2458879.png)